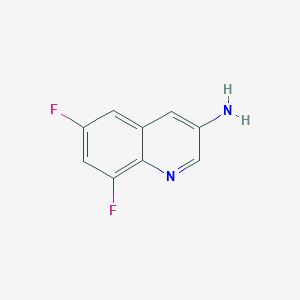

6,8-Difluoroquinolin-3-amine

Description

Significance of the Quinoline (B57606) Scaffold in Organic Chemistry and Chemical Biology

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of organic chemistry and chemical biology. researchgate.netrsc.org This structural motif is a key component in a wide array of natural products, particularly alkaloids, and synthetic compounds that exhibit significant biological activities. rsc.org The versatility of the quinoline ring allows for its functionalization at various positions, leading to a vast chemical space for the discovery of new molecules with diverse applications. researchgate.net

In medicinal chemistry, quinoline derivatives have been successfully developed into a range of therapeutic agents. rsc.org Notable examples include antimalarial drugs like chloroquine (B1663885) and mefloquine, antibacterial agents such as ciprofloxacin (B1669076) (a fluoroquinolone), and anticancer drugs like topotecan. researchgate.netrsc.orgnih.gov The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism of action for some of its therapeutic effects. nih.gov Furthermore, the quinoline core serves as a privileged scaffold in drug design, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.orgresearchgate.net Beyond medicine, quinoline-based compounds are utilized as ligands in coordination chemistry, as sensors, and in the development of luminescent materials and agrochemicals. researchgate.net

Role of Fluorine Substitution in Enhancing Research Avenues for Chemical Compounds

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties and enhance their potential for various research applications. tandfonline.comrsc.org Fluorine is the most electronegative element and has a relatively small van der Waals radius, comparable to that of a hydrogen atom. tandfonline.com This unique combination of properties allows fluorine to exert profound electronic effects without causing significant steric hindrance. tandfonline.comresearchgate.net

Key effects of fluorine substitution include:

Modulation of Physicochemical Properties: Fluorination can alter a molecule's acidity (pKa), basicity, lipophilicity, and dipole moment. tandfonline.comresearchgate.netmdpi.com For instance, the introduction of fluorine can lower the basicity of nearby amine groups, which can improve a compound's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.com This increased bond strength can block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the body, thereby increasing the compound's metabolic stability and prolonging its duration of action. rsc.orgnih.gov

Enhanced Binding Affinity: The strategic placement of fluorine atoms can lead to favorable interactions with biological targets, such as proteins and enzymes. tandfonline.com These interactions can increase the binding affinity and potency of a drug candidate. nih.gov

Conformational Control: The strong electron-withdrawing nature of fluorine can influence the conformation of a molecule, which can be critical for its interaction with a biological receptor. researchgate.net

Contextualization of 6,8-Difluoroquinolin-3-amine within Contemporary Chemical Research

This compound emerges as a molecule of interest at the intersection of quinoline chemistry and fluorine chemistry. It incorporates the privileged quinoline scaffold, known for its broad biological relevance, with the strategic placement of two fluorine atoms on the benzene portion of the ring system. This specific substitution pattern at positions 6 and 8 is anticipated to significantly influence the electronic properties and reactivity of the quinoline core.

The presence of the two electron-withdrawing fluorine atoms is expected to modulate the basicity of the quinoline nitrogen and the amine group at position 3. This can have important implications for its potential use as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. For instance, derivatives of 6,8-difluoroquinoline (B127152) have been investigated for their potential as antibacterial and antitumor agents. researchgate.netresearchgate.net The amine group at the 3-position provides a reactive handle for further chemical modifications, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies. mnstate.edu

In contemporary chemical research, this compound can be viewed as a valuable intermediate for the synthesis of novel fluorinated quinoline derivatives. These derivatives are of interest for their potential applications in medicinal chemistry, where the combined features of the quinoline scaffold and fluorine substitution can be leveraged to develop new therapeutic agents with improved properties. rsc.orgnih.gov The study of such compounds contributes to a deeper understanding of how fluorine substitution patterns on the quinoline ring system affect biological activity. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

6,8-difluoroquinolin-3-amine |

InChI |

InChI=1S/C9H6F2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |

InChI Key |

TVWTVBSFWHWHOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6,8 Difluoroquinolin 3 Amine and Its Analogues

Precursor Synthesis and Functionalization Pathways

The creation of functionalized quinoline (B57606) precursors is a foundational step in the synthesis of 6,8-Difluoroquinolin-3-amine. This typically involves the formation of a di-fluorinated quinoline ring system, which is then further modified.

A common precursor for the synthesis of this compound is 2-chloro-6,8-difluoroquinoline. The synthesis of this intermediate can be achieved through various methods. One approach involves the Vilsmeier-Haack reaction, where a substituted acetanilide (B955) is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the corresponding 2-chloro-3-formyl quinoline derivative. orientjchem.org This formyl group can then be further manipulated or removed as needed.

Another strategy for synthesizing chloroquinolines involves reacting 2-vinyl-substituted anilines with diphosgene in a nitrile solvent, which proceeds through a reactive imidoyl moiety to furnish the 2-chloroquinoline. sigmaaldrich.com Additionally, the chlorination of quinolinone derivatives can be a viable route. For instance, 4-hydroxy-8-methylquinolin-2(1H)-one can be treated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline. mdpi.com

The synthesis of fluorinated quinolines can also be approached through methods like the Skraup synthesis, which involves reacting a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net Modifications of this method can be used to introduce fluorine substituents.

| Method | Starting Materials | Reagents | Product | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | Substituted Acetanilide | POCl₃, DMF | 2-Chloro-3-formyl quinoline | orientjchem.org |

| Reaction with Diphosgene | 2-Vinyl-substituted anilines | Diphosgene, Nitrile solvent | 2-Chloroquinoline | sigmaaldrich.com |

| Chlorination of Quinolinone | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

Once the halogenated quinoline precursor is obtained, the next critical step is the introduction of the amino group at the 3-position. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where the chloro group at the 2-position (if present) is displaced by an amine source.

Various amination strategies have been developed, including direct amination using ammonia (B1221849) or its equivalents. Transition metal-catalyzed C-H amination has also emerged as a powerful tool for the direct conversion of C-H bonds to C-N bonds, offering an alternative to traditional methods that require pre-functionalized substrates. researcher.lifenih.govibs.re.kr Copper-catalyzed amination of quinoline N-oxides has been reported to proceed with good regioselectivity, often favoring the C2 position. nih.gov

| Reaction Type | Key Features | Reference |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., chloro) by an amine. | General Knowledge |

| Transition Metal-Catalyzed C-H Amination | Direct conversion of a C-H bond to a C-N bond, often with high regioselectivity. | researcher.lifenih.govibs.re.kr |

| Copper-Catalyzed Amination of Quinoline N-oxides | Often directs amination to the C2 position. | nih.gov |

Regioselectivity in Amination and Fluorination Reactions

Regioselectivity is a crucial aspect in the synthesis of this compound, as it dictates the precise placement of the amino and fluoro groups on the quinoline ring.

In amination reactions, the position of the incoming amino group is influenced by the electronic properties of the quinoline ring and the reaction conditions. For instance, in the amination of quinoline N-oxides, copper catalysts can direct the amination to the C2 position. nih.gov The presence of directing groups on the quinoline scaffold can also influence the site of amination.

The regioselectivity of fluorination is equally important. The positions of the fluorine atoms in this compound are established early in the synthetic sequence, often starting from a difluoro-substituted aniline (B41778) or a related precursor. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be a regioselective method for constructing the quinoline core, although challenges can arise with unsymmetrical ketones. rsc.org

Alternative Synthetic Routes for Quinoline Derivatives

Beyond the primary methods, several alternative synthetic strategies have been developed for the synthesis of quinoline derivatives, which can be adapted for the preparation of this compound and its analogues.

The Skraup synthesis is a classic method for quinoline synthesis, but it often suffers from harsh reaction conditions and low yields. researchgate.netnih.gov Modifications to this method have been developed to improve its efficiency and scope. These modifications include the use of microwave irradiation, ionic liquids, and alternative dehydrating and oxidizing agents. nih.gov For example, the use of lanthanide catalysts at room temperature has been shown to facilitate the cyclization reaction of anilines with ketones, offering a milder alternative to the traditional high-temperature conditions. lookchem.com Another modification involves using glycerol as a green, bio-based solvent and reactant, which can improve reaction yields and reduce reaction times. researchgate.net

Transition metal catalysis offers a versatile and efficient approach to the synthesis of amines, including those on a quinoline scaffold. researcher.lifenih.govibs.re.kr Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. researchgate.net Ruthenium-catalyzed hydroamination and C-H bond activation reactions have also been employed for the synthesis of tricyclic quinoline derivatives. acs.org These methods often provide high yields and excellent functional group tolerance. The choice of catalyst and ligands is crucial for achieving the desired regioselectivity and efficiency. nih.govorganic-chemistry.org

Stereoselective Synthesis Considerations for Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial when these molecules are intended for biological applications, as the three-dimensional arrangement of atoms can significantly influence pharmacological activity. Achieving stereoselectivity in these derivatives often involves the introduction of chiral centers or axes of chirality. While specific stereoselective syntheses for derivatives of this compound are not extensively detailed in the provided literature, several established strategies for other quinoline-based structures can be considered applicable.

One prominent approach is the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer or diastereomer preferentially. For instance, chiral Lewis acid catalysts, such as a (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligated Ti(IV) complex, have been successfully employed in asymmetric inverse-electron-demand Diels-Alder reactions to produce asymmetric tetrahydroquinoline derivatives with high enantioselectivity. nih.gov Another powerful strategy involves the use of chiral phosphoric acids to catalyze reactions like the Povarov reaction, which has been utilized in the asymmetric synthesis of quinoline-naphthalene atropisomers, creating axial chirality with excellent enantioselectivities (≤99% ee). acs.org

Furthermore, chiral ligands incorporating a quinoline motif have been developed for use in asymmetric catalysis. thieme-connect.com These ligands, which include Schiff bases, N,N-type, amine-based, P,N-type, and N-oxide ligands, can be complexed with metals to catalyze a wide range of asymmetric transformations, such as carbon-carbon bond formations, allylic reactions, and cycloadditions. thieme-connect.com The synthesis of these ligands often starts from chiral precursors like amino alcohols. thieme-connect.com

Chiral auxiliaries represent another viable method. For example, N-tert-butanesulfinyl imines have been used extensively in the stereoselective synthesis of amino compounds. nih.gov The addition of organometallic reagents to aldimines derived from a chiral sulfinamide can proceed with high diastereoselectivity, establishing a new stereocenter. The auxiliary can then be removed to yield the chiral amine. This methodology has been applied to prepare 2-substituted 6-methylpiperidines stereoselectively. nih.gov These established principles of asymmetric synthesis are key considerations for the development of chiral derivatives of this compound.

Table 1: Overview of Stereoselective Synthesis Strategies for Quinoline Derivatives

| Strategy | Method | Catalyst/Auxiliary Example | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Inverse-Electron-Demand Diels-Alder | Chiral Ti(IV) complex | Creates chiral centers in tetrahydroquinolines. | nih.gov |

| Asymmetric Catalysis | Povarov Reaction | Chiral Phosphoric Acid | Creates axial chirality in atropisomers. | acs.org |

| Asymmetric Catalysis | Various C-C bond forming reactions | Chiral Quinoline-based Ligands | Versatile for multiple asymmetric transformations. | thieme-connect.com |

| Chiral Auxiliaries | Nucleophilic addition to imines | N-tert-butanesulfinyl group | Controls the stereoselective formation of new chiral centers. | nih.gov |

Green Chemistry Approaches in Amine and Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline compounds to reduce environmental impact and improve efficiency. benthamdirect.com These approaches focus on minimizing waste, avoiding hazardous substances, reducing energy consumption, and using renewable resources. benthamdirect.comresearchgate.net

A major focus of green quinoline synthesis is the use of environmentally benign solvents, with water and ethanol (B145695) being preferred alternatives to traditional volatile organic solvents. researchgate.net For example, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin (B1672199) and sodium pyruvate (B1213749) has been reported to proceed in water with excellent yields. acs.org

The development and use of efficient and recyclable catalysts is another cornerstone of green synthesis. acs.org Various green catalysts, including p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix nih.govarene (CX4SO3H), and cerium nitrate, have been effective in synthesizing quinoline analogs. researchgate.net Nanocatalysts are also gaining attention as they offer high efficiency and recyclability, overcoming drawbacks of some traditional catalysts like difficult recovery and lower yields. acs.org Many of these nanocatalyzed approaches proceed through mechanistic routes like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org

Table 2: Green Chemistry Strategies in Quinoline Synthesis

| Green Approach | Examples/Methods | Advantages | Reference(s) |

|---|---|---|---|

| Greener Solvents | Water, Ethanol | Reduced toxicity and environmental impact. | researchgate.netacs.org |

| Alternative Catalysts | p-TSA, Calixarenes, Nanocatalysts | High efficiency, recyclability, reduced waste. | researchgate.netacs.org |

| Process Intensification | One-pot synthesis | Fewer steps, less solvent, reduced waste generation. | researchgate.net |

| Alternative Energy Sources | Microwave (MW), Ultrasound | Faster reactions, higher yields, energy efficiency. | benthamdirect.comnih.gov |

| Catalyst-Free Reactions | Thermal or solvent-promoted reactions | Simplified procedure, no catalyst contamination or cost. | researchgate.netacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,8 Difluoroquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of an amino-substituted quinoline (B57606), signals for the amino protons (-NH₂) can be observed. For instance, the ¹H NMR spectrum of some 2-aminopyrimidine (B69317) derivatives shows a singlet for the amino protons in the range of 5.1-5.3 ppm. semanticscholar.org The hydrogens on carbons adjacent to the amine nitrogen typically appear deshielded, at approximately 2.3-3.0 ppm, due to the electron-withdrawing nature of nitrogen. libretexts.org The aromatic protons on the quinoline ring system will exhibit characteristic chemical shifts and coupling patterns based on their positions relative to the nitrogen atom and the fluorine substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in identifying the carbon framework of a molecule. udel.edu Each unique carbon atom in 6,8-Difluoroquinolin-3-amine will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. organicchemistrydata.org Carbons bonded to the electronegative fluorine and nitrogen atoms will be shifted downfield. For example, in aromatic amines, the C-N stretching absorptions are found between 1200 to 1350 cm⁻¹ in IR spectra, and this electronic effect also influences the ¹³C NMR chemical shifts. libretexts.org The broad range of chemical shifts in ¹³C NMR helps in resolving all the carbon signals, although quaternary carbons often show weaker signals. oregonstate.edu

Table 1: Representative ¹³C NMR Chemical Shift Data

| Carbon Position | Expected Chemical Shift Range (ppm) | Notes |

| Carbons bonded to Fluorine (C-6, C-8) | 150 - 170 (with C-F coupling) | The strong electronegativity of fluorine causes a significant downfield shift. |

| Carbons in the quinoline ring | 100 - 150 | Chemical shifts vary based on proximity to heteroatoms and substituents. |

| Carbon bonded to the amino group (C-3) | 130 - 150 | The amino group influences the electronic environment. |

Note: This table provides expected ranges. Actual values can vary based on solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Systems

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. man.ac.uk Given the presence of two fluorine atoms at positions 6 and 8, the ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, assuming they are in different chemical environments. man.ac.uk The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap. icpms.cz The chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) provide valuable structural information. man.ac.ukicpms.cz

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the quinoline ring. sdsu.educreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing unambiguous C-H bond correlations. creative-biostructure.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. columbia.edunih.gov For example, HMBC can show correlations between the amino protons and carbons in the quinoline ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3200-3500 cm⁻¹. wpmucdn.com Primary aliphatic amines typically show two distinct peaks in this region. libretexts.org

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration for an aromatic C-N bond is expected to appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

Aromatic C=C and C=N Stretching: The quinoline ring will show several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3200 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides in-depth information about the molecular vibrations of this compound, offering a characteristic fingerprint based on its structural components. wikipedia.org The spectrum is largely defined by vibrations of the quinoline ring system, the amino (-NH₂) group, and the carbon-fluorine (C-F) bonds.

Key vibrational modes expected for this compound include:

Quinoline Ring Vibrations: The quinoline ring system gives rise to several strong and characteristic bands. Aromatic ring stretching (νC=C) vibrations are typically observed in the 1300-1650 cm⁻¹ region. researchgate.net An intense band around 1370-1375 cm⁻¹ can be assigned to a symmetric stretching mode of the quinoline ring. nih.govacs.org Ring breathing modes, which involve the expansion and contraction of the entire ring structure, are expected in the fingerprint region, around 800-1000 cm⁻¹. researchgate.netrenishaw.com

Amino Group Vibrations: The primary amine group (-NH₂) introduces distinct vibrational modes. The N-H stretching vibrations typically appear in the high-frequency region of 3300-3500 cm⁻¹. The N-H scissoring (bending) mode is anticipated around 1600 cm⁻¹, though its intensity can be sensitive to the chemical environment and interaction with the metal substrate in surface-enhanced Raman spectroscopy (SERS). researchgate.netacs.org

C-F Vibrations: The carbon-fluorine bonds are characterized by stretching vibrations (νC-F) that are expected to appear in the 1100-1300 cm⁻¹ range. However, due to the electronegativity of fluorine, these vibrations can couple with other modes, making definitive assignment complex. The C-F bending modes occur at lower frequencies, typically between 720-800 cm⁻¹. uci.edunist.gov

The following table summarizes the predicted Raman shifts and their corresponding vibrational assignments for this compound, based on data from analogous structures. researchgate.netnih.govresearchgate.netuci.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns under electron impact (EI). The molecular formula is C₉H₆F₂N₂, yielding a monoisotopic molecular weight of approximately 180.05 g/mol .

In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight, and the molecular ion peak (M⁺˙) is expected to be observed at an m/z of 180. jove.comjove.com Aromatic amines typically show an intense molecular ion peak due to the stability of the aromatic system. whitman.edu

The fragmentation of the quinoline core is well-documented. A primary and highly characteristic fragmentation pathway for quinoline and its derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the heterocyclic ring. cdnsciencepub.comrsc.orgchempap.org This would result in a significant fragment ion at m/z 153. Further fragmentation could involve the loss of fluorine atoms or other small neutral species.

Key expected fragmentation pathways for this compound include:

Loss of HCN: [M - HCN]⁺˙ at m/z 153.

Loss of a Hydrogen Radical: [M - H]⁺ at m/z 179, common for aromatic amines. whitman.edu

Loss of a Fluorine Radical: [M - F]⁺ at m/z 161.

Sequential Loss: Loss of HCN followed by the expulsion of C₂H₂ (acetylene) is a known pathway for the quinoline ring system, which would lead to further smaller fragments. chempap.org

The predicted major fragments are summarized in the following table.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related fluoroquinolone and amino-substituted heterocyclic structures allows for a robust prediction of its solid-state characteristics. nih.govosti.govresearchgate.net

It is anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1. The crystal packing would be significantly influenced by intermolecular hydrogen bonding. The amino group (-NH₂) is a potent hydrogen bond donor, while the heterocyclic nitrogen atom (at position 1 of the quinoline ring) is a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded dimers or extended chain motifs within the crystal lattice, a common feature in the structures of amino-substituted nitrogen heterocycles. mdpi.comresearchgate.net

The planar quinoline ring system would likely facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. The fluorine substituents, while primarily influencing the electronic properties of the molecule, would also participate in weaker C-H···F interactions.

A complete X-ray crystallographic analysis would yield the data presented in the table below.

Computational Chemistry and Theoretical Investigations of 6,8 Difluoroquinolin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a workhorse in modern computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost. wikipedia.orgcecam.org For 6,8-difluoroquinolin-3-amine, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometry optimization is a crucial first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, a key structural parameter is the planarity of the fused ring system.

Table 1: Predicted Structural Parameters for a Related Quinoline Derivative

| Compound | Parameter | Predicted Value | Method |

| 5-Bromo-6,8-difluoroquinolin-3-amine | Pyridine-Benzene Dihedral Angle | 178.5° | DFT |

Data sourced from a computational analysis of 5-bromo-6,8-difluoroquinolin-3-amine.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

In the case of 5-bromo-6,8-difluoroquinolin-3-amine, DFT calculations have shown that the HOMO is predominantly located on the amine group and the nitrogen atom of the pyridine (B92270) ring. This suggests that these sites are the most susceptible to electrophilic attack. The LUMO, conversely, is distributed across the quinoline ring system. The calculated HOMO-LUMO energy gap for this analog provides insight into its electronic transitions. For this compound, a similar distribution of frontier orbitals is expected, with the amino group significantly influencing the HOMO and the delocalized π-system of the difluorinated quinoline ring defining the LUMO.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic, typically colored red) or electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the amino group, highlighting these as sites for protonation or interaction with electrophiles. The fluorine atoms, being highly electronegative, would also create regions of negative potential.

Table 2: Frontier Orbital Characteristics

| Orbital | General Function | Expected Location in this compound |

| HOMO | Electron-donating capacity | Primarily on the 3-amino group and pyridine nitrogen |

| LUMO | Electron-accepting capacity | Delocalized over the quinoline ring system |

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net By computing the magnetic shielding tensors for each nucleus, it is possible to predict the NMR spectrum of this compound. These theoretical predictions are invaluable for confirming the compound's structure by comparing the calculated shifts with experimental data. nih.gov

Similarly, computational methods can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching of the amine group, C-F stretching, and aromatic ring vibrations.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. irjweb.comnih.gov These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govscirp.org

Key reactivity indices include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ² / (2η), where μ is the chemical potential (-χ). irjweb.com

These indices provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Reaction Mechanism Studies using Computational Methods (e.g., Activation Energy Calculations for Regioselectivity)

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, DFT can be used to model its participation in chemical reactions, such as electrophilic aromatic substitution or nucleophilic reactions.

By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For reactions with multiple possible outcomes, such as substitutions at different positions on the quinoline ring, calculating the activation energies for each pathway can predict the regioselectivity. For instance, computational studies can determine whether an electrophile would preferentially attack the C5 or C7 position by comparing the activation barriers for the formation of the respective intermediates.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov MD simulations treat molecules using classical mechanics and a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations can be employed to study its behavior in a solvent, its interaction with biological macromolecules like proteins or DNA, or its aggregation properties. nih.govnih.gov For example, a simulation could model how the amine and fluoro groups form hydrogen bonds with water molecules, providing insights into its solubility. In a drug discovery context, MD simulations can be used to understand how this compound binds to the active site of a target enzyme, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. oncotarget.com These simulations provide a dynamic picture of the binding process and the stability of the ligand-protein complex over time. nih.gov

Biological Mechanisms of Action of 6,8 Difluoroquinolin 3 Amine Derivatives at the Molecular and Cellular Level

Investigation of Interactions with Specific Biomolecular Targets (e.g., Enzymes, Receptors)

Derivatives of the quinolone scaffold are known to interact with several key biomolecular targets, leading to their observed biological effects. A primary mechanism for many fluoroquinolones is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. mdpi.commdpi.comnih.govnih.govmdpi.com This interaction is central to their roles as both antibacterial and potential anticancer agents. mdpi.commdpi.com

Specifically, fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication. mdpi.comnih.govresearchgate.netnih.govyoutube.com By stabilizing the enzyme-DNA complex, they introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death. nih.govyoutube.com In the context of cancer, these derivatives can also inhibit human topoisomerase II, disrupting the replication of cancer cells and triggering apoptotic pathways. mdpi.comnih.govmdpi.comresearchgate.netnih.gov

Beyond topoisomerases, studies on various fluoroquinolone derivatives have identified other enzymatic targets. For instance, certain fluoroquinolones have been shown to be effective inhibitors of the tyrosinase enzyme, which is involved in melanin (B1238610) synthesis. mdpi.comresearchgate.net Kinetic studies have revealed that these interactions can be of a mixed-type, irreversible nature, with a preference for a competitive mode of action. mdpi.comresearchgate.net This suggests that derivatives of 6,8-difluoroquinolin-3-amine could potentially interact with a range of enzymatic targets, with the specific substitutions on the quinoline (B57606) core influencing the binding affinity and inhibitory profile.

Table 1: Investigated Biomolecular Targets of Fluoroquinolone Derivatives

| Target Enzyme | Organism/Cell Type | Mechanism of Action | Potential Therapeutic Effect |

|---|---|---|---|

| DNA Gyrase | Bacteria | Inhibition of DNA replication and repair | Antibacterial |

| Topoisomerase IV | Bacteria | Inhibition of DNA decatenation | Antibacterial |

| Topoisomerase II | Human Cancer Cells | Induction of DNA damage | Anticancer |

Cellular Pathway Modulation Studies

The interaction of this compound derivatives with biomolecular targets translates into the modulation of critical cellular pathways, particularly those involved in cell proliferation and survival.

A significant body of research indicates that fluoroquinolone derivatives can exert antiproliferative effects by inducing cell cycle arrest in cancer cells. mdpi.comnih.govnih.govmdpi.comiiarjournals.org The specific phase of the cell cycle that is affected can vary depending on the derivative and the cancer cell line being studied. Commonly observed effects include arrest at the S and G2/M phases of the cell cycle. mdpi.comnih.govnih.govmdpi.comescholarship.org

The molecular mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins. For example, some ciprofloxacin (B1669076) derivatives have been shown to induce a G2/M arrest by upregulating tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. mdpi.comiiarjournals.org This upregulation can, in turn, inhibit the activity of cyclin-CDK complexes that are necessary for progression through the cell cycle. mdpi.com In other cases, fluoroquinolones have been observed to decrease the expression of proteins such as p21, leading to an accumulation of cells in the S and G2/M phases. escholarship.org

Table 2: Effects of Fluoroquinolone Derivatives on Cell Cycle Regulation

| Fluoroquinolone Derivative Class | Cancer Cell Line(s) | Observed Effect on Cell Cycle | Key Molecular Players |

|---|---|---|---|

| Ciprofloxacin Derivatives | HCT116 (Colon), A549 (Lung) | G2/M phase arrest | Upregulation of p53, downregulation of p21 |

| Norfloxacin Derivatives | Breast and Bladder Cancer Cells | S-G2/M phase arrest | Inhibition of mitochondrial DNA synthesis |

In addition to halting the cell cycle, derivatives of this compound are anticipated to induce programmed cell death, or apoptosis, in cancer cells, a hallmark of many effective anticancer agents. mdpi.commdpi.comnih.govnih.goviiarjournals.org The induction of apoptosis by fluoroquinolones is often a consequence of the DNA damage caused by topoisomerase inhibition. mdpi.comnih.gov

The apoptotic process initiated by these compounds can proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that the intrinsic pathway is frequently involved, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in balance leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9, an initiator caspase. nih.gov Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which carry out the dismantling of the cell. escholarship.org The cleavage of poly(ADP-ribose) polymerase (PARP) by these executioner caspases is a well-established marker of apoptosis and has been observed in cells treated with fluoroquinolone derivatives. escholarship.org Some derivatives have also been shown to activate the extrinsic pathway to a lesser extent through the activation of caspase-8. nih.gov

Table 3: Apoptotic Pathways Induced by Fluoroquinolone Derivatives

| Apoptotic Pathway | Key Molecular Events |

|---|---|

| Intrinsic (Mitochondrial) Pathway | - Increased Bax/Bcl-2 ratio- Mitochondrial membrane permeabilization- Cytochrome c release- Activation of caspase-9- Activation of caspase-3 and -7- PARP cleavage |

| Extrinsic (Death Receptor) Pathway | - Activation of caspase-8 |

Mechanisms of Antimicrobial Activity (e.g., DNA gyrase inhibition)

The antimicrobial action of this compound derivatives is rooted in their ability to inhibit bacterial DNA synthesis. mdpi.comnih.govresearchgate.netyoutube.com This is achieved through the specific targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.govyoutube.com These enzymes are vital for managing the topological stresses in DNA that arise during replication, transcription, and recombination.

DNA gyrase, a type II topoisomerase, introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. mdpi.comnih.gov Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their segregation into daughter cells. mdpi.comnih.gov

Fluoroquinolones bind to the complex formed between these enzymes and the bacterial DNA. nih.govyoutube.com This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. youtube.com The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately triggers a cascade of events that result in bacterial cell death. nih.gov The potency of different fluoroquinolone derivatives can vary depending on their affinity for either DNA gyrase or topoisomerase IV, which can also differ between bacterial species. youtube.com

Antioxidant Mechanisms at the Molecular Level

Quinoline derivatives have garnered attention for their potential antioxidant properties. mdpi.comresearchgate.netnih.govnih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to cells and contribute to a variety of diseases.

The molecular mechanisms underlying the antioxidant effects of quinoline derivatives can involve the transfer of a hydrogen atom or a single electron to neutralize free radicals. nih.govnih.gov The efficiency of this process is influenced by the electronic properties of the quinoline ring and its substituents. The presence of electron-donating groups, such as amino and hydroxyl groups, can enhance the radical scavenging capacity of the molecule. mdpi.comresearchgate.net

For instance, studies on various quinoline derivatives have demonstrated their ability to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radical. mdpi.com The antioxidant potential of this compound derivatives is likely influenced by the interplay between the electron-withdrawing fluorine atoms and the electron-donating amino group on the quinoline core.

Anti-inflammatory Mechanisms (Molecular/Cellular Focus)

The immunomodulatory and anti-inflammatory properties of fluoroquinolones have been increasingly recognized. nih.govnih.govresearchgate.net These effects are thought to be mediated through the modulation of various signaling pathways and the production of inflammatory mediators.

One of the key molecular mechanisms implicated in the anti-inflammatory action of fluoroquinolones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.govresearchgate.net By inhibiting the activation of NF-κB, fluoroquinolone derivatives can suppress the production of these inflammatory cytokines. nih.govresearchgate.net

Furthermore, some fluoroquinolones have been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, such as the extracellular signal-regulated kinase (ERK) pathway. nih.gov The ERK pathway is also involved in the regulation of inflammatory responses. nih.gov The ability of certain fluoroquinolones to inhibit phosphodiesterase activity can lead to an increase in intracellular cyclic AMP (cAMP) levels, which can, in turn, inhibit NF-κB activation. nih.gov These multifaceted anti-inflammatory mechanisms suggest that this compound derivatives could be promising candidates for the development of novel anti-inflammatory agents.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| Norfloxacin |

| Bax |

| Bcl-2 |

| Cytochrome c |

| Caspase-3 |

| Caspase-7 |

| Caspase-8 |

| Caspase-9 |

| Poly(ADP-ribose) polymerase (PARP) |

| p21 |

| p53 |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1 (IL-1) |

Based on a comprehensive search of available scientific literature, there is currently no publicly accessible research data detailing the specific enzyme inhibition profiles of this compound derivatives, including their potential activity as PI3Kα inhibitors.

Therefore, the requested article section on "" and the subsection "6.6. Enzyme Inhibition Profiles (e.g., PI3Kα inhibition)" cannot be generated with the required detailed research findings and data tables. Scientific investigation into the biological activities of this specific class of compounds has not been published or is not widely available.

Further research would be required to determine the molecular and cellular actions of this compound derivatives and to characterize their potential as enzyme inhibitors.

Design, Synthesis, and Evaluation of 6,8 Difluoroquinolin 3 Amine Derivatives and Analogues

Rational Design Principles for New Quinoline (B57606) Amine Derivatives

The rational design of novel derivatives of 6,8-Difluoroquinolin-3-amine is a strategic process guided by established medicinal chemistry principles aimed at optimizing therapeutic potential. The primary goal is to systematically modify the parent molecule to enhance its efficacy, selectivity, and pharmacokinetic properties. This process often involves leveraging structure-activity relationships (SAR) to inform the design of new analogues.

Key design principles include:

Modification of Physicochemical Properties: The introduction of fluorine atoms at the 6 and 8 positions already significantly alters the electronic nature of the quinoline ring, increasing lipophilicity and potentially improving cell membrane permeability. Further design strategies focus on modulating properties like acidity/basicity (pKa) and solubility by adding various functional groups. For instance, studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that increasing the electron-withdrawing properties of substituents can positively influence antiviral activity. nih.gov Similarly, the pKa values of amine side chains have been shown to be critical factors in modulating the anticancer activity of other quinoline derivatives, indicating that protonation states and metal chelation are important design considerations. nih.gov

Target-Specific Interactions: Derivatives are designed to maximize interactions with a specific biological target, such as an enzyme's active site or a receptor's binding pocket. This can involve introducing groups that can form hydrogen bonds, ionic bonds, or hydrophobic interactions. For example, in the design of cholinesterase inhibitors based on tacrine (B349632) (a quinoline amine), analogues were synthesized to fit deeper into the active site gorge of the target enzyme, butyrylcholinesterase (BuChE). nih.gov

Bioisosteric Replacement: This principle involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic profile. For example, different alkyl or aryl groups might be substituted onto the 3-amino group to explore how size, shape, and electronics affect target binding.

Scaffold Hopping and Hybridization: This involves combining the quinoline amine core with other known pharmacophores to create hybrid molecules with potentially novel or dual modes of action. For instance, 8-aminoquinoline (B160924) scaffolds have been linked with natural antioxidants like ferulic and caffeic acids to create multi-target-directed ligands aimed at addressing complex diseases like neurodegeneration. nih.govnih.gov

Synthesis of Substituted Quinoline Amine Analogues

The synthesis of analogues of this compound involves multi-step chemical processes to build upon the core heterocyclic structure. A common and versatile method for constructing the quinoline ring system itself is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Once the this compound core is obtained, further derivatization can be achieved through several standard organic chemistry reactions:

N-Alkylation and N-Arylation: The primary amine at the C3 position is a key handle for modification. It can be reacted with various alkyl halides or aryl halides (via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination) to introduce a wide range of substituents.

Amide and Sulfonamide Formation: The 3-amino group can be acylated with carboxylic acids, acid chlorides, or anhydrides to form amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications allow for the introduction of diverse functional groups that can alter the molecule's properties. For example, a general synthetic route involves condensing an aminoquinoline with a protected amino acid, followed by deprotection and subsequent condensation with another acid to yield the final amide product. nih.gov

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (like sodium triacetoxyborohydride) to form secondary or tertiary amine derivatives.

Cyclization Reactions: In more complex syntheses, the amine group can be used as a starting point to build additional fused rings. For instance, a Friedländer-type reaction can be used to synthesize diversely substituted tacrine analogues by reacting o-amino nitriles with cycloalkanones, creating fused polycyclic systems. nih.gov

A generalized synthetic approach for creating amide derivatives from an aminoquinoline core is depicted below:

| Step | Reactants | Reaction Type | Product |

| 1 | 8-Aminoquinoline, Boc-protected amino acid (e.g., Boc-glycine) | Amide Coupling | Boc-protected amide intermediate |

| 2 | Boc-protected intermediate, Trifluoroacetic acid (TFA) | Deprotection | Free amine intermediate |

| 3 | Free amine intermediate, Carboxylic acid (e.g., Lipoic acid) | Amide Coupling | Final N-substituted quinoline derivative |

This table illustrates a representative multi-step synthesis for creating complex derivatives from a basic aminoquinoline scaffold. nih.gov

Exploration of Structure-Mechanism Relationships for Derivatives

Understanding the relationship between a molecule's structure and its biological mechanism is crucial for optimizing drug candidates. For quinoline amine derivatives, this involves correlating specific structural modifications with changes in biological activity.

For example, in a series of pleuromutilin (B8085454) derivatives featuring a pyrazolo[3,4-d]pyrimidine-4-amino side chain, the nature of the substituent at the N-1 position of the pyrazole (B372694) ring had a significant impact on antibacterial activity. mdpi.com Molecular docking studies of the most active compound from this series revealed that it fit well within the binding pocket of the 50S ribosomal subunit, a key bacterial target. mdpi.com The orientation and interactions, including the formation of four hydrogen bonds, were identified as critical for its inhibitory mechanism. mdpi.com

Key findings in structure-mechanism studies often revolve around:

Hydrophobicity and Lipophilicity: The addition of nonpolar groups can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. Studies on 8-hydroxyquinolines have demonstrated that antiviral activity can increase linearly with increasing lipophilicity. nih.gov

Steric Factors: The size and shape of substituents determine how well the molecule fits into its biological target. Bulky groups can either enhance binding by filling a large pocket or decrease activity by causing steric hindrance.

The table below summarizes hypothetical structure-activity relationship data for a series of quinoline amine derivatives against a target enzyme.

| Compound ID | R-Group on 3-Amine | Molecular Weight | LogP | IC₅₀ (nM) |

| 1 | -H | 180.15 | 1.8 | 520 |

| 2 | -CH₃ | 194.18 | 2.2 | 350 |

| 3 | -CH₂CH₂OH | 224.21 | 1.9 | 280 |

| 4 | -Phenyl | 256.27 | 3.5 | 95 |

| 5 | -CH₂(4-F-Phenyl) | 290.28 | 3.8 | 60 |

This interactive data table illustrates how systematic modification of the substituent (R-Group) on the 3-amino position can influence lipophilicity (LogP) and inhibitory potency (IC₅₀).

Investigation of Chiral Derivatives and their Impact on Biological Activity

Chirality, or the "handedness" of a molecule, plays a pivotal role in pharmacology, as biological systems like enzymes and receptors are themselves chiral. When a quinoline amine derivative contains a stereocenter, its enantiomers (non-superimposable mirror images) can exhibit significantly different biological activities, potencies, and metabolic fates. mdpi.com Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential.

Research into chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds has demonstrated the profound impact of stereochemistry on antiproliferative activity. researchgate.net In one study, several racemic compounds that showed significant activity against a panel of cancer cell lines were synthesized and tested as pure enantiomers. researchgate.net The results revealed that the biological effect was often stereospecific, with one enantiomer being significantly more potent than the other. mdpi.comresearchgate.net

For instance, the antiproliferative activity of one such compound and its individual enantiomers against the A2780 ovarian carcinoma cell line showed a clear differentiation in potency.

| Compound | Configuration | IC₅₀ against A2780 cells (µM) |

| 5a | Racemic (R/S) | 7.5 ± 0.9 |

| (R)-5a | R-enantiomer | 4.2 ± 0.3 |

| (S)-5a | S-enantiomer | 12.3 ± 1.5 |

Data adapted from studies on chiral tetrahydroquinoline derivatives, illustrating the superior activity of the R-enantiomer. researchgate.net

This difference in activity is attributed to the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target. One enantiomer may achieve a more optimal binding orientation, leading to a stronger and more effective interaction, while the other may bind weakly or not at all. These findings underscore the importance of controlling stereochemistry during the design and synthesis of new quinoline amine-based therapeutic agents. mdpi.com

Emerging Research Directions and Future Perspectives for 6,8 Difluoroquinolin 3 Amine Research

Advanced Synthetic Methodologies and Process Optimization

The efficient and scalable synthesis of 6,8-Difluoroquinolin-3-amine is a critical bottleneck that needs to be addressed to unlock its full potential. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, provide foundational routes, contemporary research is focused on developing more sophisticated and sustainable approaches. tandfonline.comnih.gov

Recent advancements in metal-catalyzed cross-coupling reactions and C-H bond functionalization offer promising avenues for the construction of the difluoroquinoline core with high regioselectivity and yield. acs.org The development of novel catalytic systems, including those based on palladium, copper, and iron, is anticipated to play a pivotal role in streamlining the synthesis of this compound and its derivatives. tandfonline.com Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies, with a focus on solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts to minimize environmental impact. jocpr.com

Process optimization is another key area of focus. This involves a systematic investigation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while ensuring cost-effectiveness. The application of Design of Experiments (DoE) methodologies can facilitate the rapid identification of optimal reaction conditions. A patent for the synthesis of the related compound 3-amino-7,8-difluoroquinoline suggests a three-step process involving substitution, condensation, and deprotection, highlighting a potential synthetic pathway that could be optimized for this compound.

Integration of High-Throughput Screening with Computational Methods

The identification of novel biological activities and applications for this compound can be significantly accelerated through the integration of high-throughput screening (HTS) and computational methods. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, enabling the swift identification of "hit" compounds with desired activities. nih.gov For a focused compound like this compound, HTS can be employed to screen it against diverse panels of kinases, proteases, and other enzymes implicated in various diseases. nih.govresearchgate.net

Virtual screening, a computational counterpart to HTS, has emerged as a powerful tool in drug discovery. tandfonline.comnih.gov By employing molecular docking and molecular dynamics simulations, researchers can predict the binding affinity and mode of interaction of this compound with various biological targets in silico. nih.govmdpi.com This approach not to only saves time and resources but also provides valuable insights into the structure-activity relationships (SAR) that can guide the design of more potent and selective derivatives. The virtual screening of quinoline libraries against targets like those in SARS-CoV-2 has demonstrated the potential of this approach. tandfonline.comnih.gov The creation of a virtual library based on the this compound scaffold and its subsequent screening against novel biological targets is a promising future direction.

Exploration of Novel Biological Targets and Pathways

The structural features of this compound, particularly the presence of the fluorine atoms and the amino group, suggest a high potential for interaction with a variety of biological targets. While fluoroquinolones are traditionally known for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, the research horizon for this compound extends far beyond infectious diseases. mdpi.comnih.gov

The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. researchgate.net Given that kinases play a crucial role in cell signaling pathways and are often dysregulated in cancer, this compound and its derivatives represent a promising starting point for the development of novel anticancer agents. Screening against a panel of cancer-related kinases could unveil novel inhibitory activities. Furthermore, the aminoquinoline core is found in several antimalarial drugs, suggesting that this compound could be explored for its potential against parasitic diseases. drugbank.com

Future research will likely focus on a multi-pronged approach to target identification, combining computational predictions with experimental validation through in vitro and in vivo assays. The exploration of its effects on various cellular pathways will be crucial to uncovering its full therapeutic potential. Studies on 7-substituted-6,8-difluoroquinolone derivatives have already shown potent antimicrobial activity, providing a strong rationale for further investigation into the biological targets of this class of compounds. nih.gov

Potential for Advanced Material Science Applications (e.g., amine-functionalized materials)

The unique electronic and photophysical properties of the quinoline ring system, coupled with the presence of a reactive amino group, make this compound an attractive building block for the development of advanced materials. The field of amine-functionalized materials is rapidly expanding, with applications ranging from organic light-emitting diodes (OLEDs) to sensors and catalysts.

The amino group on the this compound scaffold can serve as a versatile handle for polymerization or for grafting onto other material surfaces, thereby imparting new functionalities. The incorporation of this fluorinated quinoline moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. There is growing interest in the use of quinoline derivatives in the synthesis of functional polymers and as components in photocatalytic systems. acs.org The photocatalytic C-H amination of arenes using N-heterocyclic radicals is an example of the innovative chemistry being explored in this area. acs.org

Future research in this domain will likely involve the synthesis and characterization of novel polymers and hybrid materials incorporating the this compound unit. The investigation of their photoluminescent, electroluminescent, and sensing capabilities could open up new avenues for their application in optoelectronics and chemical sensing.

Development of Next-Generation Computational Models for Prediction and Design

The development of robust and predictive computational models is paramount for the rational design of next-generation molecules based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools that correlate the structural features of molecules with their biological activities and physicochemical properties, respectively. nih.gov

By developing 2D and 3D-QSAR models for a series of this compound derivatives, researchers can identify the key structural motifs that govern their activity against specific biological targets. mdpi.com These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Computational methods can also be employed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a critical step in the early stages of drug development. nih.gov

The future of computational modeling in this area lies in the integration of machine learning and artificial intelligence algorithms to develop more accurate and sophisticated predictive models. mdpi.com These advanced models will be capable of learning from large datasets of chemical structures and biological activities to identify complex patterns and make highly accurate predictions. This will undoubtedly accelerate the design and discovery of novel this compound-based compounds with tailored properties for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.